Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule featuring a thieno[2,3-c]pyridine core. Key substituents include:
- A 5-chlorothiophene-2-carboxamido moiety at the 2-position, introducing halogen-mediated electronic effects and hydrogen-bonding capabilities.
- An ethyl ester at the 3-position, influencing solubility and metabolic stability.
- A hydrochloride salt formulation, enhancing crystallinity and bioavailability.
Its design aligns with trends in heterocyclic chemistry, where thiophene and pyridine derivatives are explored for their pharmacological properties .
Properties
IUPAC Name |
ethyl 6-benzyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2.ClH/c1-2-28-22(27)19-15-10-11-25(12-14-6-4-3-5-7-14)13-17(15)30-21(19)24-20(26)16-8-9-18(23)29-16;/h3-9H,2,10-13H2,1H3,(H,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAJHCJTEZSVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(S4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1216731-03-1)
- Substituent : 3,4-Dimethoxybenzamido.
- Molecular Weight : 517.0 g/mol (C₂₆H₂₉ClN₂O₅S).
- Key Features : Electron-donating methoxy groups may enhance solubility but reduce electrophilic character compared to chloro substituents. Safety protocols (e.g., P210: “Keep away from heat”) suggest standard handling for lab chemicals .
Compound B : Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1215624-62-6)
- Substituent : 3,5-Dimethoxybenzamido.
- Molecular Weight : 517.0 g/mol (C₂₆H₂₉ClN₂O₅S).
- Key Features: Symmetric methoxy substitution may alter binding kinetics compared to asymmetric analogs. No density or melting point data are available .
Compound C : Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Substituent : Unsubstituted thiophene-2-carboxamido.
- Molecular Weight : 463.0 g/mol (C₂₂H₂₃ClN₂O₃S₂).
- The thiophene ring may engage in sulfur-specific interactions .
Target Compound : Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Substituent : 5-Chlorothiophene-2-carboxamido.
- This aligns with studies showing chloro substituents on thiophene rings can modulate adenosine receptor interactions .
Structure-Activity Relationship (SAR) Insights
Evidence from adenosine A1 receptor studies highlights critical SAR trends:
- Halogen Substitution : Chloro or trifluoromethyl groups at the 4-position of thiophene rings enhance allosteric modulation . While the target compound’s 5-chloro substitution is less explored, its electronic effects may still influence binding.
- Amino and Carbonyl Groups: The 2-amino-3-benzoylthiophene scaffold (e.g., PD 81,723) demonstrates that intramolecular hydrogen bonding between amino and carbonyl groups is crucial for activity . The target compound’s carboxamido group may mimic this interaction.
- Benzyl vs.
Q & A
Q. What are the key functional groups in the compound, and how do they influence its chemical reactivity?
The compound contains a tetrahydrothieno[2,3-c]pyridine core, a benzyl substituent, a 5-chlorothiophene-2-carboxamido group, and an ethyl carboxylate moiety. The amide group enables hydrogen bonding and interactions with biological targets, while the electron-withdrawing chlorine on the thiophene ring modulates reactivity in electrophilic substitutions. The carboxylate ester enhances solubility in organic solvents, facilitating purification. Reactivity is further influenced by steric hindrance from the benzyl group and the fused heterocyclic system .
Q. What are the standard synthetic routes for this compound, and how is purity ensured during synthesis?
Synthesis typically involves:
- Step 1 : Cyclization of thiophene and pyridine precursors to form the tetrahydrothieno[2,3-c]pyridine scaffold.
- Step 2 : Amidation with 5-chlorothiophene-2-carboxylic acid derivatives under coupling agents (e.g., EDC/HOBt).
- Step 3 : Esterification or salt formation (e.g., HCl) for final product stabilization.
Purity is ensured via thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural validation. Recrystallization in ethanol/dichloromethane mixtures improves crystallinity .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with amide protons appearing as broad peaks (δ 8–10 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- HPLC : Reversed-phase HPLC with UV detection assesses purity (>95% by area normalization).
- X-ray Crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis.
- Waste Disposal : Neutralize acidic residues before disposal as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency, while dichloromethane improves cyclization steps.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during amidation; higher temperatures (60–80°C) accelerate cyclization.
- Catalyst Screening : Palladium catalysts or phase-transfer agents may improve regioselectivity in heterocyclic ring formation.
- In Situ Monitoring : Use FT-IR to track carbonyl group transformations during key steps .
Q. What computational methods predict the compound’s reactivity or biological activity?
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) Simulations : Assess binding affinities to neurological targets (e.g., dopamine receptors) via docking studies.
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways for synthesis optimization, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing 5-chlorothiophene with nitro groups) to isolate activity trends.
- Bioassays with Controls : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement.
- Meta-Analysis : Cross-reference data from crystallography (binding modes) and pharmacokinetic studies (bioavailability) to explain discrepancies .
Q. What strategies enhance target specificity in derivatives of this compound?
- Structural Modifications : Introduce steric bulk (e.g., tert-butyl groups) to block off-target interactions.
- Prodrug Design : Mask carboxylate groups with enzymatically cleavable esters to improve blood-brain barrier penetration.
- Isotopic Labeling : Use ¹⁴C or ³H tags for precise metabolic pathway tracking in vivo.
- Cryo-EM Studies : Resolve compound-target complexes at near-atomic resolution to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
